Lvguidingan

Overview

Description

Lvguidingan, also known as Anticonvulsant 7903, is a potent anticonvulsant agent . It also has sedative-hypnotic, tranquilizing, and muscle-relaxing actions . It can be used as an antiepileptic agent .

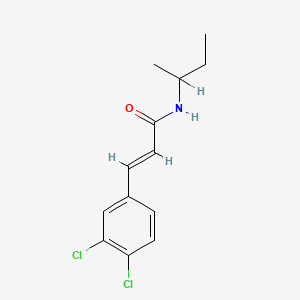

Molecular Structure Analysis

The molecular formula of Lvguidingan is C13H15Cl2NO . Its molecular weight is 272.169 g/mol .Physical And Chemical Properties Analysis

Lvguidingan has a molecular weight of 272.17 . It is stored at 0-4℃ for short term (days to weeks), or -20℃ for long term (months) .Scientific Research Applications

Neuropharmacology: Anticonvulsant Properties

Lvguidingan: has been identified as a potent anticonvulsant agent , effective in the management of seizure disorders. Studies have shown that it can increase the concentration of neurotransmitters like 5-HT (serotonin) and 5-HIAA in the brain, which are crucial in regulating neuronal excitability .

Psychopharmacology: Sedative and Muscle Relaxant Effects

Apart from its anticonvulsant effects, Lvguidingan exhibits sedative-hypnotic and muscle-relaxing actions . This makes it a potential candidate for treating conditions associated with muscle spasms and sleep disorders .

Neuroscience: Potential in Neurodegenerative Diseases

Given its impact on neurotransmitter levels, Lvguidingan is being explored for its potential applications in neurodegenerative diseases where such neurotransmitters are often dysregulated, including Parkinson’s and Alzheimer’s diseases .

Cardiology: Investigational Use in Cardiovascular Conditions

While not directly linked to cardiology, the pharmacological profile of Lvguidingan suggests that it could be beneficial in conditions where neurological comorbidities such as seizures are present in cardiovascular patients .

Oncology: Supportive Care in Cancer Treatment

Lvguidingan’s sedative properties may provide supportive care in oncology, particularly in managing seizures or muscle spasms that can occur as complications of cancer or its treatment .

Gastroenterology: Exploratory Research in Gastrointestinal Disorders

Research is ongoing to explore the effects of Lvguidingan on gastrointestinal motility disorders, given its muscle-relaxing properties. It could potentially aid in conditions like irritable bowel syndrome where spasticity is an issue .

Endocrinology: Implications for Hormonal Disorders

The influence of Lvguidingan on serotonin levels might have downstream effects on hormonal regulation, suggesting a possible research avenue in endocrinological disorders where serotonin is implicated .

Toxicology: Safety Profile and Therapeutic Window

Toxicological studies are crucial for any pharmacological agent. Lvguidingan is subject to rigorous safety evaluations to determine its therapeutic window and potential toxic effects. This includes assessing its impact on various organ systems and identifying any adverse reactions .

Safety and Hazards

Lvguidingan is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . In case of inhalation, move the victim into fresh air . If it contacts the skin, flush with copious amounts of water . If it contacts the eyes, check for and remove contact lenses and flush with copious amounts of water . If swallowed, wash out mouth with copious amounts of water .

Mechanism of Action

Target of Action

Lvguidingan, also known as Anticonvulsant 7903, is primarily targeted towards the 5-HT (serotonin) receptors . The 5-HT receptors are a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems. They mediate both excitatory and inhibitory neurotransmission. The serotonin receptors modulate the release of many neurotransmitters, including glutamate, GABA, dopamine, epinephrine / norepinephrine, and acetylcholine, as well as many hormones, including oxytocin, prolactin, vasopressin, cortisol, corticotropin, and substance P, among others .

Mode of Action

Lvguidingan interacts with its primary target, the 5-HT receptors, leading to a variety of effects. It is known to increase the concentration of 5-HT and 5-HIAA in the mouse brain . This interaction and the resulting increase in 5-HT and 5-HIAA concentrations could be responsible for its anticonvulsant, sedative-hypnotic, tranquilizing, and muscle-relaxing actions .

Biochemical Pathways

It also has some cognitive functions, including memory and learning .

Result of Action

The molecular and cellular effects of Lvguidingan’s action are primarily its anticonvulsant effects, along with sedative-hypnotic, tranquilizing, and muscle-relaxing actions . These effects are likely a result of its interaction with the 5-HT receptors and the subsequent changes in neurotransmitter concentrations.

properties

IUPAC Name |

(E)-N-butan-2-yl-3-(3,4-dichlorophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl2NO/c1-3-9(2)16-13(17)7-5-10-4-6-11(14)12(15)8-10/h4-9H,3H2,1-2H3,(H,16,17)/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHSFCNWWYFBSS-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C=CC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)NC(=O)/C=C/C1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82351-05-1 | |

| Record name | 3,4-Dichlorophenyl propenylisobutylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082351051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

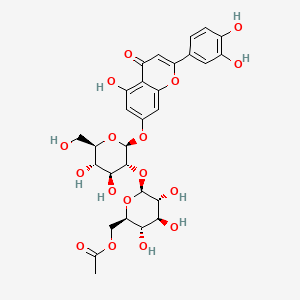

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

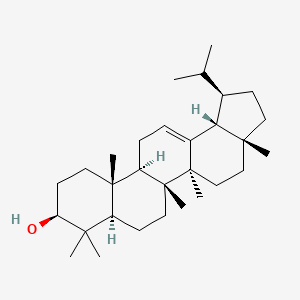

![(1S,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene](/img/structure/B1675458.png)